3,4-Dihydroxyxanthone
Overview
Description
3,4-Dihydroxyxanthone is a naturally occurring xanthone derivative, known for its diverse biological activities. Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. This compound has been studied for its potential therapeutic applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyxanthone can be achieved through various methods. One common approach involves the use of polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method includes the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via classical methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxyxanthones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-Dihydroxyxanthone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anticancer activity is linked to its interaction with topoisomerase II, a key enzyme involved in DNA replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
3,4-Dihydroxyxanthone can be compared with other similar compounds, such as:
3,6-Dihydroxyxanthone: Similar in structure but with hydroxyl groups at different positions, leading to variations in biological activity.
2,3-Dihydroxy-4-methoxyxanthone: Exhibits different pharmacological properties due to the presence of a methoxy group.
1,3-Dihydroxyxanthone: Another xanthone derivative with distinct biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
39731-48-1 |
---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
3,4-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16/h1-6,14,16H |
InChI Key |
YFVCSEXMOBEPQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |
39731-48-1 | |
Synonyms |
3,4-dihydroxy-xanthone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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